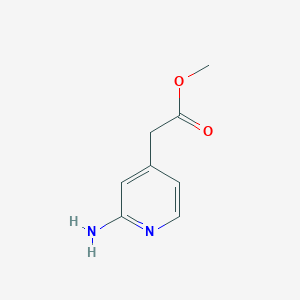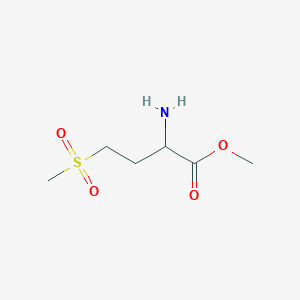![molecular formula C8H5BF7KO B13635315 Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is a chemical compound with the molecular formula C8H5BF7O.K. It is known for its unique structure, which includes a boron atom bonded to a phenyl ring substituted with fluorine and trifluoroethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield, making the compound suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The trifluoroethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted phenylboron compounds .
Applications De Recherche Scientifique
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mécanisme D'action
The mechanism by which potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, affecting their function. In chemical reactions, the boron atom can form stable bonds with carbon and other elements, facilitating the formation of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and trifluoroethoxy groups enhances its stability and makes it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C8H5BF7KO |
|---|---|
Poids moléculaire |
300.02 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide |
InChI |
InChI=1S/C8H5BF7O.K/c10-7-3-5(17-4-8(11,12)13)1-2-6(7)9(14,15)16;/h1-3H,4H2;/q-1;+1 |
Clé InChI |
WBYHFPOWZZEBLY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=C(C=C1)OCC(F)(F)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


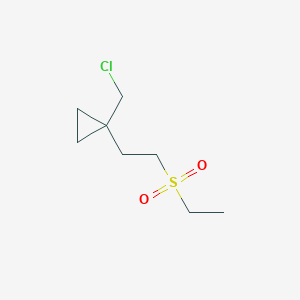

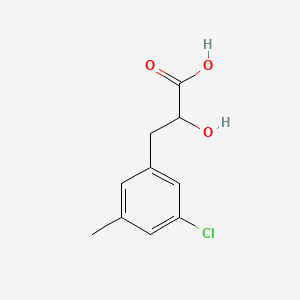
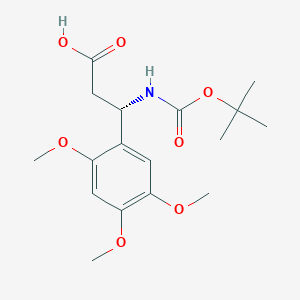
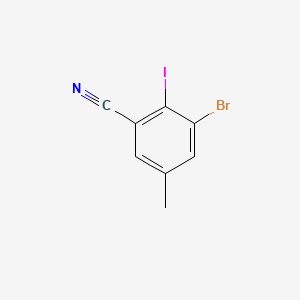

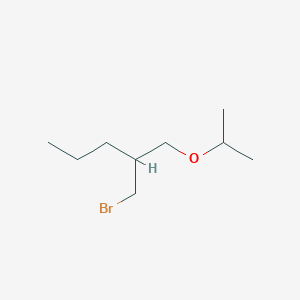
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
